The compound can be classified as:
The synthesis of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves several steps, which may include:
The molecular structure of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can be analyzed based on its components:
(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid may participate in various chemical reactions:
The mechanism of action for (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is often linked to its interaction with biological targets:
Studies have shown that piperidine derivatives can exhibit diverse biological activities, including anti-inflammatory and analgesic effects, which may relate to their ability to modulate neurotransmitter systems.
The physical and chemical properties of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid include:
Properties such as boiling point, density, and refractive index can be determined experimentally or retrieved from literature values for similar compounds.
(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has potential applications in various scientific fields:
Piperidine—a six-membered N-heterocycle in the sp³-hybridized state—serves as a fundamental structural motif in medicinal chemistry due to its versatile three-dimensional topology, balanced lipophilicity, and hydrogen-bond acceptor capability. This scaffold enables precise spatial orientation of pharmacophoric elements, facilitating optimal interactions with diverse biological targets. Piperidine-containing compounds are embedded in >20 therapeutic classes, including antipsychotics, analgesics, antivirals, and anticancer agents [4] [8]. The chair conformation of piperidine allows equatorial or axial positioning of substituents, critically influencing ligand–receptor binding kinetics. For example, the piperidine ring in the ALK/ROS1 inhibitor Crizotinib adopts a specific chair conformation that maximizes hydrophobic contact with the kinase ATP pocket [4]. In (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, the piperidine nitrogen acts as a hydrogen-bond acceptor, while C2 and C4 positions offer vectors for functionalization to modulate target affinity or physicochemical properties [8].
Table 1: FDA-Approved Drugs Featuring Piperidine Scaffolds
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Raloxifene | SERM (Osteoporosis) | Piperidine-ethyl linkage |
Crizotinib | ALK/ROS1 Inhibitor (Cancer) | 2-Amino-4-piperidinylpyridine |
Memantine | NMDA Antagonist (Alzheimer’s) | 1-Amino-3,5-dimethyladamantane-piperidine |
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-4-hydroxypiperidine |
The dimethylaminomethyl group (–CH₂N(CH₃)₂) appended at C2 of piperidine introduces:
The acetic acid moiety (–CH₂COOH) linked to N1 provides:
In (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, these groups synergize—the dimethylaminomethyl group fine-tunes basicity, while acetic acid enables polar interactions, creating a "push-pull" electronic profile ideal for allosteric modulation. Computational models of analogous piperidine-acetic acid inhibitors show ΔG~–9.2 kcal/mol binding to NLRP3, driven by ionic and H-bond interactions [6].
Table 2: Steric and Electronic Parameters of Key Moieties
Moiety | ClogP Contribution | pKₐ Range | TPSA (Ų) | Role in Target Engagement |
---|---|---|---|---|
Piperidine (N1) | –0.7 | 10.0–11.5 (basic) | 3.24 | H-bond acceptor/protonation site |
Dimethylaminomethyl | +0.5 | 8.5–10.5 (basic) | 5.38 | Cationic center for ionic bonding |
Acetic acid | –1.1 | 3.8–4.5 (acidic) | 37.30 | Anionic center/solubility enhancer |
Piperidine’s journey in drug discovery began with natural products (e.g., piperine from black pepper) but accelerated with synthetic innovations:
The dimethylaminomethyl-acetic acid combination represents a contemporary strategy to expand piperidine into challenging targets:
"The integration of basic amines and carboxylic acids within piperidine frameworks creates 'molecular chameleons' capable of pH-dependent membrane permeability and multi-point target binding, crucial for intracellular protein–protein interaction inhibitors" [9].
Case Study: From Acrylic Acids to Piperidine-Acetic Acid HybridsThe NLRP3 inhibitor INF39 (acrylic acid derivative) was fused with HS203873 (piperidine-benzimidazolone) to yield covalent inhibitors (e.g., compound 1 in [6]). Non-covalent derivatives replaced acrylates with acetic acid, retaining NLRP3 ATPase inhibition (IC₅₀ = 3.7 μM) via salt bridges with Arg578 and Glu571. This exemplifies the rationale for (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid as a non-covalent modulator scaffold [6].
Article compounds mentioned: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, Crizotinib, Raloxifene, Memantine, Haloperidol, INF39, HS203873, Piperine
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3